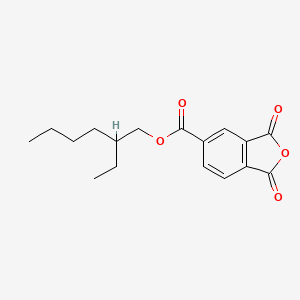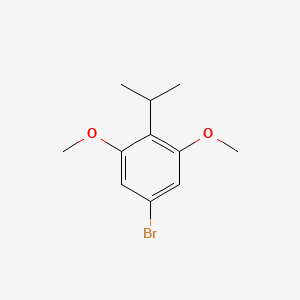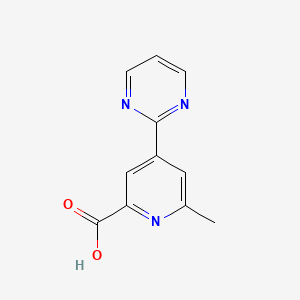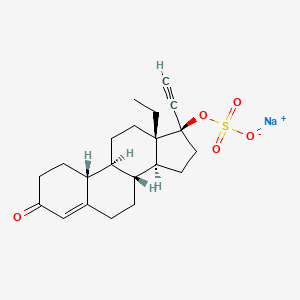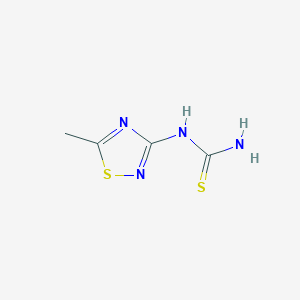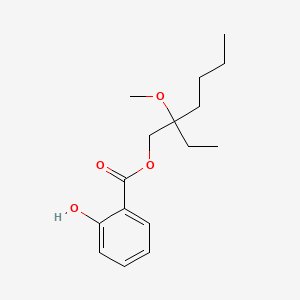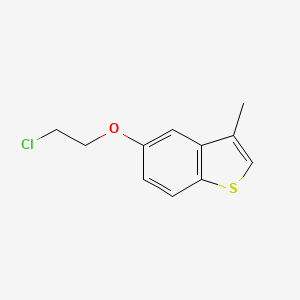
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene is an organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a 2-chloroethoxy group and a methyl group attached to the benzothiophene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene typically involves the introduction of the 2-chloroethoxy group and the methyl group onto the benzothiophene core. One common method involves the reaction of 3-methylbenzothiophene with 2-chloroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the benzothiophene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the 2-chloroethoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzothiophenes .
科学的研究の応用
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of benzothiophene derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 5-(2-Chloroethoxy)-3-methyl-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chloroethoxy group can influence the compound’s binding affinity and selectivity for these targets. The molecular pathways involved may include signal transduction, gene expression, or metabolic processes .
類似化合物との比較
Similar Compounds
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: These compounds share the 2-chloroethoxy group and have been studied for their rearrangement reactions and potential biological activities.
Phenothiazine Derivatives: These compounds contain a similar heterocyclic structure and have been evaluated for their anticancer properties.
Uniqueness
5-(2-Chloroethoxy)-3-methyl-1-benzothiophene is unique due to its specific substitution pattern on the benzothiophene core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H11ClOS |
|---|---|
分子量 |
226.72 g/mol |
IUPAC名 |
5-(2-chloroethoxy)-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H11ClOS/c1-8-7-14-11-3-2-9(6-10(8)11)13-5-4-12/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
YQCJMURFNITYEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C1C=C(C=C2)OCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



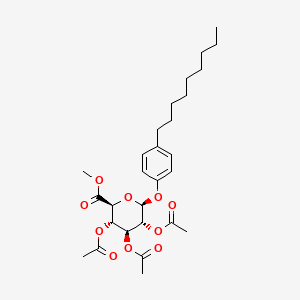
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
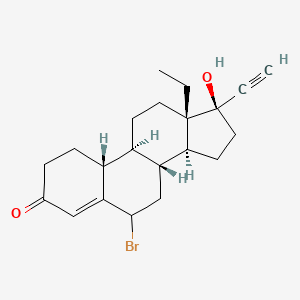

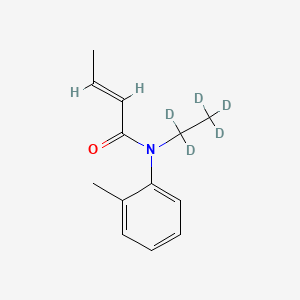
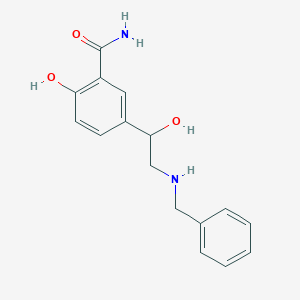
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
